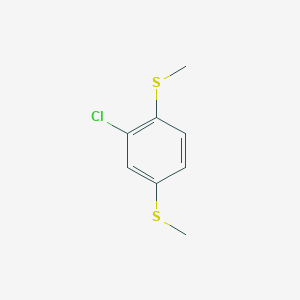
(2-Chloro-1,4-phenylene)bis(methylsulfane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-1,4-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H9ClS2 and a molecular weight of 204.73 g/mol . This compound is characterized by the presence of a chlorinated phenyl ring substituted with two methylsulfane groups. It is used in various chemical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,4-phenylene)bis(methylsulfane) typically involves the chlorination of 1,4-dimethylsulfanylbenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenyl ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of (2-Chloro-1,4-phenylene)bis(methylsulfane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also incorporate purification steps such as recrystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-1,4-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorinated phenyl ring to a non-chlorinated form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Non-chlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Chloro-1,4-phenylene)bis(methylsulfane) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloro-1,4-phenylene)bis(methylsulfane) involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of sulfane groups or the chlorinated phenyl ring. These interactions can lead to changes in the activity of target molecules, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethylsulfanylbenzene: Lacks the chlorine substitution.
2-Chloro-1,4-phenylene)bis(ethylsulfane): Similar structure but with ethylsulfane groups instead of methylsulfane.
2-Chloro-1,4-phenylene)bis(phenylsulfane): Contains phenylsulfane groups instead of methylsulfane.
Uniqueness
(2-Chloro-1,4-phenylene)bis(methylsulfane) is unique due to its specific substitution pattern and the presence of both chlorinated and sulfane functional groups.
Propriétés
Formule moléculaire |
C8H9ClS2 |
|---|---|
Poids moléculaire |
204.7 g/mol |
Nom IUPAC |
2-chloro-1,4-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H9ClS2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3 |
Clé InChI |
GMJOXHVLHGLBPM-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C=C1)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



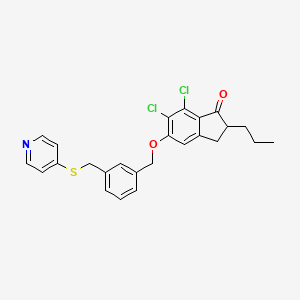

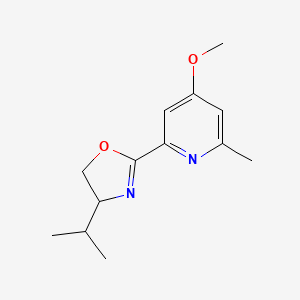
![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)

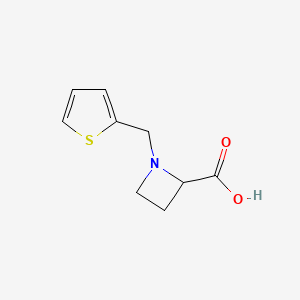
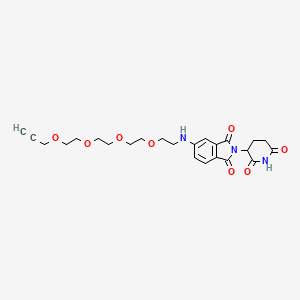


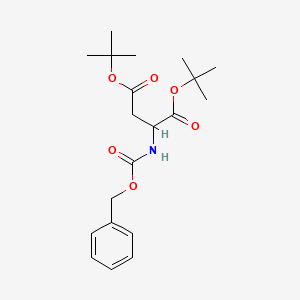
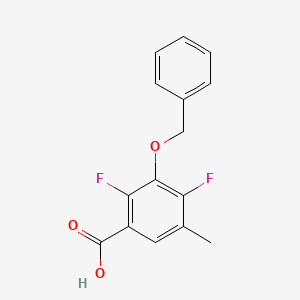
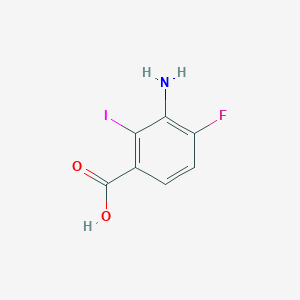
![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide](/img/structure/B14772025.png)
